molecular formula C7H3Cl2N3O2 B1431421 3,5-Dichloro-6-nitro-1H-indazole CAS No. 1227269-25-1

3,5-Dichloro-6-nitro-1H-indazole

Cat. No. B1431421
CAS RN: 1227269-25-1
M. Wt: 232.02 g/mol
InChI Key: HFQLCQUHDTXBPO-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-nitro-1H-indazole is a chemical compound with the molecular formula C7H3Cl2N3O2 . It has an average mass of 232.024 Da and a mono-isotopic mass of 230.960236 Da . This compound is solid at room temperature .


Synthesis Analysis

The synthesis of indazoles, including 3,5-Dichloro-6-nitro-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-6-nitro-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound is characterized by the presence of two chlorine atoms, a nitro group, and an indazole group .


Physical And Chemical Properties Analysis

3,5-Dichloro-6-nitro-1H-indazole is a solid at room temperature . It has a molecular weight of 232.02 . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Synthesis and Biological Activity

3,5-Dichloro-6-nitro-1H-indazole and related compounds are synthesized and characterized for their potential in various biological applications. For instance, a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and showed acceptable results in in vitro antibacterial, antifungal, antitubercular activities, and in vivo anti-inflammatory activity against albino rats (Samadhiya et al., 2012). This highlights the potential of indazole derivatives in the development of new therapeutic agents.

Chemistry and Heterocycle Synthesis

Indazoles, including 3,5-Dichloro-6-nitro-1H-indazole derivatives, are essential in chemical biology and medicinal chemistry due to their performance in biologically relevant applications. The synthesis of 2H-indazoles and their derivatives through reactions like the Davis-Beirut reaction (DBR) showcases the chemical versatility of indazoles. These reactions enable the synthesis of various indazole classes and derivatives, underscoring the importance of indazoles in heterocyclic chemistry and drug development (Zhu et al., 2019).

Crystal Structure Analysis

The crystal structure analysis of 3-chloro-1-methyl-5-nitro-1H-indazole reveals insights into the molecular arrangement and interactions within the crystal lattice. Such studies are crucial for understanding the physical and chemical properties of indazole derivatives, which can inform their applications in various scientific and industrial contexts (Kouakou et al., 2015).

Antileishmanial Activity

Novel 3-chloro-6-nitro-1H-indazole derivatives have been synthesized and evaluated for their antileishmanial activity. One compound, in particular, showed promising growth inhibition of Leishmania major, indicating the potential of these compounds as leads for developing new antileishmanial drugs. Molecular docking and dynamics simulations further supported the biological relevance of these compounds by demonstrating stable binding with the Leishmania trypanothione reductase enzyme (Abdelahi et al., 2021).

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with personal protective equipment, in a well-ventilated area, and avoid contact with skin, eyes, or clothing .

Future Directions

Indazole-containing derivatives, including 3,5-Dichloro-6-nitro-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the medicinal properties of these compounds for the treatment of various pathological conditions .

properties

IUPAC Name

3,5-dichloro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQLCQUHDTXBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301827
Record name 3,5-Dichloro-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1227269-25-1
Record name 3,5-Dichloro-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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